ML RR-S2 CDA ammonium salt

説明

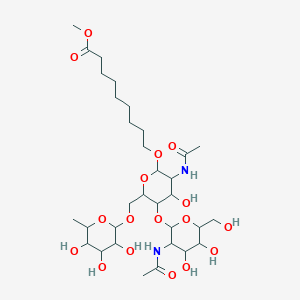

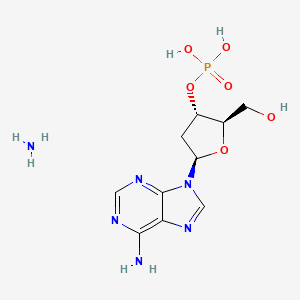

ML RR-S2 CDA ammonium salt is a synthetic cyclic dinucleotide (CDN) that contains non-canonical 2’5’-phosphodiester bonds . It is an activator of stimulator of interferon genes (STING) and leads to potent and systemic tumor regression and immunity .

Synthesis Analysis

The synthesis of ML RR-S2 CDA ammonium salt involves the formation of non-canonical 2’5’-phosphodiester bonds . It contains mixed linkages (ML) with both 2’5’ and 3’5’ linkages .Molecular Structure Analysis

The molecular formula of ML RR-S2 CDA ammonium salt is C20H30N12O10P2S2 . It has a molecular weight of 724.6 g/mol . The InChI code isInChI=1S/C20H24N10O10P2S2.2H3N/c21-15-9-17 (25-3-23-15)29 (5-27-9)19-12 (32)13-8 (38-19)2-36-42 (34,44)40-14-11 (31)7 (1-35-41 (33,43)39-13)37-20 (14)30-6-28-10-16 (22)24-4-26-18 (10)30;;/h3-8,11-14,19-20,31-32H,1-2H2, (H,33,43) (H,34,44) (H2,21,23,25) (H2,22,24,26);2*1H3/t7-,8-,11-,12-,13-,14-,19-,20-,41-,42-;;/m1../s1 . Physical And Chemical Properties Analysis

ML RR-S2 CDA ammonium salt has a molecular weight of 724.6 g/mol . It has 6 hydrogen bond donors and 20 hydrogen bond acceptors . It also has 2 rotatable bonds .科学的研究の応用

Activator of STING

ML RR-S2 CDA is a synthetic cyclic dinucleotide (CDN) that contains non-canonical 2’5’-phosphodiester bonds and is an activator of stimulator of interferon genes (STING) . It contains mixed linkages (ML) with both 2’5’ and 3’5’ linkages, which leads to increased thermal stability of human STING in a differential scanning fluorimetry (DSF) assay .

Inducer of Pro-Inflammatory Cytokines

It induces expression of IFN-beta and the pro-inflammatory cytokines TNF-alpha, IL-6, and Mcp-1 in murine bone marrow macrophages (BMM) isolated from wild-type, but not STING-/-, mice .

Inducer of IFN-beta Expression

ML RR-S2 CDA also induces IFN-beta expression in peripheral blood mononuclear cells (PBMCs) isolated from donors carrying STINGWT/WT, STINGWT/REF, and STINGWT/HAQ alleles .

Anti-Tumor Activity

In vivo, ML RR-S2 CDA initiates tumor regression and prevents tumor growth upon tumor cell reimplantation in 4T1 murine mammary and CT26 murine colon cancer models .

Potentiated STING Activation

The cationic liposomal formulation of ADU-S100 can be optimized to greatly potentiate STING activation in antigen-presenting cells .

Application in Cancer Immunotherapy

ADU-S100 has been used in combination with granulocyte-macrophage colony-stimulating factor-producing cellular cancer vaccine (STINGVAX), which was injected subcutaneously into the contralateral limb of tumor-bearing mice, leading to potent anti-tumor immunity against multiple aggressive murine tumors .

Application in Swine Influenza Vaccine

The ADU-S100 has been used in the development of an intranasal vaccine platform using adjuvanted nanoparticulate delivery of swine influenza A virus (SwIAV). The vaccine employed whole inactivated H1N2 SwIAV as an antigen and STING-agonist ADU-S100 as an adjuvant, with both surface adsorbed or encapsulated in mannose–chitosan nanoparticles (mChit-NPs) .

作用機序

特性

IUPAC Name |

diazanium;(1R,6R,8R,9R,10S,15R,17R)-8,17-bis(6-aminopurin-9-yl)-3,12-dioxido-3,12-bis(sulfanylidene)-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecane-9,18-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N10O10P2S2.2H3N/c21-15-9-17(25-3-23-15)29(5-27-9)19-12(32)13-8(38-19)2-36-42(34,44)40-14-11(31)7(1-35-41(33,43)39-13)37-20(14)30-6-28-10-16(22)24-4-26-18(10)30;;/h3-8,11-14,19-20,31-32H,1-2H2,(H,33,43)(H,34,44)(H2,21,23,25)(H2,22,24,26);2*1H3/t7-,8-,11?,12-,13-,14-,19-,20-,41?,42?;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZYXAGGQHVUTHM-LJFXOJISSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)OP(=S)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=S)(O1)[O-])[O-])O.[NH4+].[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=S)(OC[C@@H]5C([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)OP(=S)(O1)[O-])O)[O-].[NH4+].[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N12O10P2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

724.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ML RR-S2 CDA ammonium salt | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。